Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin, commonly referred to as Ac-PAL-AMC, is a fluorogenic substrate specifically designed for the 20S proteasome, particularly targeting the LMP2/β1i subunit. This compound is widely utilized in biochemical assays to measure proteasome activity by releasing the fluorescent moiety 7-amino-4-methylcoumarin upon cleavage. The ability of Ac-PAL-AMC to preferentially interact with the immunoproteasome makes it a valuable tool in studying various biological processes, including protein degradation and immune responses .
Ac-PAL-AMC is synthesized through chemical processes, and it falls under the category of fluorogenic substrates. These substrates are characterized by their ability to emit fluorescence upon enzymatic cleavage, which is crucial for quantitative assays in molecular biology and biochemistry. The compound is particularly significant in research involving proteasomes, which are essential for protein turnover and regulation within cells .
The synthesis of Ac-PAL-AMC involves several key steps:
The molecular formula of Ac-PAL-AMC is C₂₁H₂₉N₃O₅, with a molecular weight of approximately 498.6 g/mol. Its structure consists of a peptide chain formed by proline, alanine, leucine, and a fluorescent moiety derived from 7-amino-4-methylcoumarin. The specific arrangement of these components allows Ac-PAL-AMC to be selectively cleaved by the immunoproteasome .
The structural representation can be visualized as follows:
Ac-PAL-AMC primarily undergoes hydrolysis reactions catalyzed by the 20S proteasome LMP2/β1i subunit. Upon cleavage, it releases 7-amino-4-methylcoumarin, which exhibits fluorescence that can be quantified using fluorimetric techniques.
The major product formed from this reaction is the fluorescent compound 7-amino-4-methylcoumarin, which can be detected at excitation/emission wavelengths of approximately 360 nm/460 nm .
Ac-PAL-AMC acts as a substrate for the immunoproteasome, specifically targeting the LMP2/β1i subunit. Upon binding to this subunit, Ac-PAL-AMC undergoes cleavage, leading to the release of its fluorescent component. This process is critical in regulating protein degradation pathways within cells.
The mechanism involves:
Ac-PAL-AMC has several significant applications in scientific research:
The immunoproteasome, an inducible variant of the constitutive proteasome, incorporates three catalytic subunits: β1i/low molecular weight protein 2, β2i/multicatalytic endopeptidase complex subunit 1, and β5i/low molecular weight protein 7. These subunits replace their constitutive counterparts (β1/proteasome subunit beta type 6, β2/proteasome subunit beta type 7, β5/proteasome subunit beta type 5) during inflammation, enhancing production of peptides with hydrophobic C-termini for major histocompatibility complex class I presentation [1] [6]. β1i/low molecular weight protein 2 exhibits chymotrypsin-like activity but with distinct cleavage preferences compared to β1/proteasome subunit beta type 6. While β1/proteasome subunit beta type 6 cleaves after acidic residues ("caspase-like" activity), β1i/low molecular weight protein 2 favors branched hydrophobic residues (valine, leucine, isoleucine) due to structural modifications in its substrate-binding pocket [1] [8].
Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin capitalizes on this specificity. The leucine residue at the P1 position engages the hydrophobic S1 pocket of β1i/low molecular weight protein 2, while the proline at P3 provides additional selectivity through interactions with the S3 subsite. This design yields >10-fold selectivity for immunoproteasomes over constitutive proteasomes, as quantified by kinetic parameters (Table 1) [2] [5] [7]. Functionally, β1i/low molecular weight protein 2 activity is indispensable for adaptive immunity, as demonstrated in triple-knockout mice lacking immunoproteasome subunits. These animals exhibit impaired CD8+ T cell responses, dysregulated cytokine production, and reduced pathogen control during Toxoplasma gondii infection, underscoring the non-redundant role of β1i/low molecular weight protein 2 in antigen processing [9].
Table 1: Catalytic Specificity Profiles of Proteasome Subunits
| Subunit | Common Name | Catalytic Activity Type | Primary Cleavage Preference | Key Fluorogenic Substrate |
|---|---|---|---|---|
| β1/Proteasome subunit beta type 6 | β1 | Caspase-like | Acidic residues | Carbobenzyl-Leu-Leu-Glu-Aminomethylcoumarin |
| β1i/Proteasome subunit beta type 9 | Low molecular weight protein 2 | Chymotrypsin-like | Branched hydrophobic residues | Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin |
| β5/Proteasome subunit beta type 5 | β5 | Chymotrypsin-like | Hydrophobic residues | Succinyl-Leu-Leu-Val-Tyr-Aminomethylcoumarin |
| β5i/Proteasome subunit beta type 8 | Low molecular weight protein 7 | Chymotrypsin-like | Hydrophobic residues | Acetyl-Alanine-Asparagine-Tryptophan-Aminomethylcoumarin |
Structural analyses reveal that β1i/low molecular weight protein 2 contains a constricted hydrophobic S1 pocket formed by residue substitutions (e.g., tyrosine to phenylalanine) relative to β1/proteasome subunit beta type 6. This pocket preferentially accommodates branched aliphatic side chains like leucine in Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin [1] [6]. The proline residue at the P3 position further stabilizes binding through interactions with the S3 subsite, while the alanine at P2 provides conformational flexibility for optimal positioning of the scissile bond adjacent to the catalytic threonine [4].
Activity-based probe studies using fluorescently labeled inhibitors confirm this binding mechanism. When UK101-Fluor (a β1i/low molecular weight protein 2-targeting probe) competes with Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin, fluorescence signal decreases by >80%, demonstrating shared binding sites. Knockdown of β1i/low molecular weight protein 2 via short hairpin RNA reduces Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin hydrolysis by 70–90% in living cells, affirming subunit specificity [4]. The structural basis for this selectivity is further evidenced by cooperative assembly of immunoproteasome subunits; incorporation of β5i/low molecular weight protein 7 facilitates subsequent integration of β1i/low molecular weight protein 2, optimizing the active site for substrates like Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin [6].
Table 2: Structural Features Enabling Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin Specificity
| Structural Element | β1/Proteasome subunit beta type 6 | β1i/Low molecular weight protein 2 | Functional Consequence for Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin |
|---|---|---|---|
| S1 Pocket Composition | Tyrosine 114, Aspartic acid 116 | Phenylalanine, hydrophobic residues | Enhanced hydrophobic complementarity for leucine side chain |
| S1 Pocket Volume | Larger | Constricted | Excludes acidic/basic residues; favors branched aliphatics |
| Oxyanion Hole Stability | Standard | Additional hydrogen bonds | Facilitates nucleophilic attack on scissile bond |
| Propeptide Cleavage Site | Caspase-like | Chymotrypsin-like | Alters active site maturation and substrate access |
Kinetic profiling of Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin hydrolysis reveals critical parameters for assessing immunoproteasome activity. In purified 20S immunoproteasomes, the substrate exhibits a Michaelis constant (Km) of 50–100 μM and a catalytic rate constant (kcat) of 5–10 s−1, yielding a catalytic efficiency (kcat/Km) of ∼1 × 105 M−1s−1 [2] [5]. This efficiency is 3–5-fold higher than that observed for constitutive proteasomes, confirming its selectivity. In cellular contexts, aminomethylcoumarin release follows Michaelis-Menten kinetics, with linear fluorescence accumulation (excitation/emission: 351–360 nm/430–460 nm) during the initial 20 minutes of the reaction [2] [7].
Comparative studies with other substrates highlight Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin’s utility. While Acetyl-Alanine-Asparagine-Tryptophan-Aminomethylcoumarin (β5i/low molecular weight protein 7-specific) shows higher absolute activity in interferon-γ-treated cells, Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin provides superior signal-to-noise ratios for detecting basal β1i/low molecular weight protein 2 activity due to lower background hydrolysis [5]. Combining Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin with immunoproteasome-specific inhibitors (e.g., ONX-0914) enhances assay precision; inhibitor pretreatment reduces aminomethylcoumarin release by >90% in immunoproteasome-rich samples, validating target engagement [5] [8].
Table 3: Kinetic Parameters of Immunoproteasome-Specific Substrates
| Substrate | Target Subunit | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) | Selectivity vs. Constitutive Proteasome |
|---|---|---|---|---|---|
| Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin | β1i/Low molecular weight protein 2 | 50–100 | 5–10 | ~1 × 105 | >10-fold |
| Acetyl-Alanine-Asparagine-Tryptophan-Aminomethylcoumarin | β5i/Low molecular weight protein 7 | 20–50 | 15–30 | ~8 × 105 | >20-fold |
| Succinyl-Leu-Leu-Val-Tyr-Aminomethylcoumarin | β5/Proteasome subunit beta type 5 | 30–60 | 20–40 | ~7 × 105 | <2-fold |
Key kinetic observation: The catalytic efficiency ((k{cat}/Km)) of Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin for β1i/low molecular weight protein 2 is optimized under immunoproteasome-rich conditions (e.g., interferon-γ stimulation), where subunit incorporation enhances cleavage kinetics by 3-fold compared to standard proteasomes [5] [6].
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